molecular formula C9H13N3O2 B2991694 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797638-30-2

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2991694
CAS No.: 1797638-30-2
M. Wt: 195.222
InChI Key: BNOJWDIUDBRGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: is a heterocyclic compound that features both a tetrahydrofuran ring and a pyrazole ring

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for interactions with specific enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Comparison with Similar Compounds

    Tetrahydrofuran derivatives: Compounds such as tetrahydrofuran-3-ylmethanamine share the tetrahydrofuran ring but differ in their functional groups.

    Pyrazole derivatives: Compounds like 1H-pyrazol-4-ylacetamide share the pyrazole ring but lack the tetrahydrofuran ring.

Uniqueness: N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is unique due to the combination of both tetrahydrofuran and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for various chemical modifications and interactions, making it a valuable compound in multiple research and industrial applications .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7(13)11-8-4-10-12(5-8)9-2-3-14-6-9/h4-5,9H,2-3,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJWDIUDBRGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.